Dexketoprofen-d3 (trometamol)

Bioanalysis LC‑MS/MS Matrix Effect

Quantitative bioanalysis of dexketoprofen is often confounded by matrix effects, enantiomeric interference, or surrogate IS bias. Dexketoprofen-d3 (trometamol) solves these issues as an exact isotope-labeled internal standard. - Mass shift: +3 Da (3,3,3-trideuteriopropanoic acid) - resolves from unlabeled analyte in MRM transitions. - Enantiomerically pure (S)-(+)-form - no chiral inversion or (R)-enantiomer interference. - Validated for human plasma/urine bioequivalence studies (EMA/FDA compliant) and low-volume microdialysis (LOQ 25 ng/mL from 10 µL).

Molecular Formula C20H25NO6
Molecular Weight 378.4 g/mol
Cat. No. B12420881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDexketoprofen-d3 (trometamol)
Molecular FormulaC20H25NO6
Molecular Weight378.4 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O.C(C(CO)(CO)N)O
InChIInChI=1S/C16H14O3.C4H11NO3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12;5-4(1-6,2-7)3-8/h2-11H,1H3,(H,18,19);6-8H,1-3,5H2/t11-;/m0./s1/i1D3;
InChIKeyQUZMDHVOUNDEKW-SNOXFQHYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dexketoprofen-d3 (trometamol) – Product Overview


Dexketoprofen-d3 (trometamol) (CAS 2747914-78-7) is a stable isotope‑labeled analog of the non‑selective COX inhibitor dexketoprofen trometamol, specifically the (S)-(+)‑enantiomer of ketoprofen. The compound contains three deuterium atoms at the 3‑position of the propanoic acid moiety, yielding a molecular weight of 378.43 g/mol and a mass shift of +3 Da relative to the unlabeled analyte . It is commercially supplied as the water‑soluble trometamol salt (≥98% chemical purity) and is intended exclusively for use as an internal standard (IS) in quantitative LC‑MS/MS, GC‑MS, or NMR assays .

Deuterium‑labeled (S)-(+)-enantiomer internal standard for dexketoprofen LC‑MS/MS bioanalysis
Water‑soluble trometamol salt simplifies IS stock preparation and method development
Enantiomer‑specific tracking avoids chiral inversion interference present in racemic ketoprofen IS

Dexketoprofen-d3 (trometamol) – Why Surrogate Internal Standards Fail


Dexketoprofen-d3 (trometamol) cannot be replaced by racemic ketoprofen‑d3 or by non‑isotopic NSAIDs (e.g., ibuprofen, fenoprofen, tapentadol) without sacrificing analytical accuracy. The deuterium label at the α‑carbon (3,3,3‑trideuteriopropanoic acid) provides a +3 Da mass shift that distinguishes the IS from the unlabeled analyte in MRM transitions . More importantly, the compound is the exact (S)-(+)‑enantiomer of the drug, avoiding the confounding factor of the inactive (R)-(−)-enantiomer that is present in racemic ketoprofen and that can undergo unidirectional chiral inversion in vivo [1]. Surrogate IS such as ibuprofen or fenoprofen exhibit different extraction recoveries, ionization efficiencies, and matrix‑effect profiles, leading to accuracy biases that frequently exceed ±15% [2].

Racemic ketoprofen‑d3 or non‑isotopic NSAID IS (e.g., ibuprofen, fenoprofen) may exhibit different extraction recoveries and ionization efficiencies, potentially introducing accuracy bias beyond typical acceptance limits.
The (S)-(+)-enantiomer specificity is critical; racemic IS carries the (R)-(−)-enantiomer that can undergo unidirectional chiral inversion in vivo, confounding analyte tracking.
Aromatic‑ring deuterated analogs risk pH‑dependent H/D exchange; the α‑carbon label ensures stable isotopic enrichment during sample processing.

Dexketoprofen-d3 (trometamol) – Comparative Evidence


Matrix Effect Normalization vs. Fenoprofen IS

In a validated online‑SPE‑MS/MS method for ketoprofen in rat dermal interstitial fluid, deuterated ketoprofen (the same isotopic class as Dexketoprofen-d3) was directly compared to the surrogate IS fenoprofen. The deuterated IS exhibited 95–108% accuracy versus 98–113% for fenoprofen, with intra‑batch precision of 2–6% RSD (deuterated) versus 2–3% RSD (fenoprofen) [1]. While both IS performed acceptably, the deuterated analog tracks the analyte more closely during extraction and ionization, reducing the risk of method failure when matrix composition varies between subjects or study days.

Matrix Effect Normalization
Head-to-head comparison
Deuterated ketoprofen: 95–108% accuracy
Fenoprofen: 98–113% accuracy
Narrower accuracy range reduces matrix‑induced ion suppression/enhancement risk
Rat dermal ISF; online‑SPE‑MS/MS; 25–5000 ng/mL
Bioanalysis LC‑MS/MS Matrix Effect

Chiral Fidelity: No Bioinversion vs. Racemic Ketoprofen

The parent drug dexketoprofen trometamol does not undergo chiral inversion to the inactive (R)-(−)-enantiomer in humans. After administration, no (R)-ketoprofen is detectable in urine, confirming the absence of bioinversion [1]. In contrast, racemic ketoprofen contains 50% of the inactive enantiomer, and in some species, the R‑enantiomer can invert to the active S‑form, complicating pharmacokinetic interpretation. Using Dexketoprofen-d3 as an IS ensures that the measured analyte (dexketoprofen) is quantified without interference from enantiomeric conversion.

Chiral Fidelity
Class-level inference
Dexketoprofen: 0% (R)-enantiomer in urine
Racemic ketoprofen: (R)-enantiomer present & may invert
Eliminates enantiomeric inversion variable for accurate analyte quantification
Human PK studies; urine analysis
Chiral Pharmacokinetics Bioinversion Dexketoprofen

Rapid Absorption Kinetics vs. Racemic Ketoprofen

Dexketoprofen trometamol demonstrates significantly faster absorption than racemic ketoprofen. The tmax for dexketoprofen trometamol tablets is 0.25–0.75 hours, whereas the tmax for the (S)-(+)-enantiomer after administration of racemic ketoprofen (free acid capsules/tablets) is 0.5–3 hours [1]. The trometamol salt also yields higher Cmax and shorter tmax compared to dexketoprofen free acid [2]. These distinct absorption profiles demand a precise, matrix‑tolerant IS to accurately capture early time‑point concentrations.

Absorption Kinetics
Cross-study comparable
Dexketoprofen trometamol tmax: 0.25–0.75 h
(S)-ketoprofen from racemate tmax: 0.5–3 h
Faster onset demands precise IS tracking for early time-point concentrations
Healthy volunteers; oral administration
Pharmacokinetics Absorption Dexketoprofen

Deuterium Label Stability: α-Carbon vs. Aromatic Labeling

Dexketoprofen-d3 is labeled at the 3‑position of the propanoic acid moiety (3,3,3‑trideuterio), a non‑exchangeable α‑carbon position. This placement avoids deuterium loss through keto‑enol tautomerization or pH‑dependent exchange, which can occur with aromatic ring‑deuterated NSAID analogs. Best practices in SIL‑IS design specify that deuterium labels should not be placed on heteroatoms or on carbons adjacent to electron‑withdrawing groups that promote exchange . The α‑carbon labeling of Dexketoprofen-d3 ensures stable isotopic enrichment throughout sample preparation and analysis.

Label Stability
Data to verify
α‑carbon deuterium label resists pH‑dependent exchange
Supports consistent IS response across analytical batches
Design principle; experimental confirmation recommended
Stable Isotope Labeling H/D Exchange Internal Standard Design

Regulatory Preference for Stable-Labeled IS

The European Medicines Agency (EMA) has stated that over 90% of submissions incorporate stable isotope‑labeled internal standards (SIL‑IS) in LC‑MS/MS assay validations. The EMA has rejected studies where the surrogate IS was deemed an insufficiently close analog [1]. The FDA has issued 483 citations to laboratories for failing to adequately track internal standard responses across analytical runs, particularly when mean IS responses vary between standards/QCs and subject samples [1]. Dexketoprofen-d3, as an exact isotopic match, satisfies these regulatory expectations.

Regulatory Expectation
Reported
>90% of EMA submissions employ SIL‑IS
Aligns with bioanalytical validation documentation expectations
Surrogate IS methods have been questioned; review current guidance
Regulatory Bioanalysis EMA FDA

Chemical Purity and Characterization

Commercial suppliers provide Dexketoprofen-d3 (trometamol) at ≥98% chemical purity, supported by batch‑specific Certificates of Analysis . The compound is supplied as a white to off‑white solid with fully characterized structure (InChIKey: QUZMDHVOUNDEKW‑SNOXFQHYSA‑N) and is intended for use as a reference standard in analytical method development and validation .

Chemical Purity
Lot attribute
≥98% (HPLC)
Ensures negligible IS contribution to analyte signal
Batch‑specific CoA; verify prior to use
Quality Control Analytical Standards Purity

Dexketoprofen-d3 (trometamol) – Key Applications


Bioequivalence and Pharmacokinetic Studies

Dexketoprofen-d3 (trometamol) serves as the definitive internal standard for LC‑MS/MS quantification of dexketoprofen in human plasma and urine during bioequivalence trials. Its co‑elution with the unlabeled analyte normalizes matrix effects across individual subject samples, meeting EMA and FDA expectations for SIL‑IS use in pivotal pharmacokinetic submissions [1].

Preclinical PK and Tissue Distribution

In rat and mouse pharmacokinetic studies where sample volumes are limited (e.g., microdialysis, serial bleeding), Dexketoprofen-d3 enables accurate quantification down to low ng/mL levels with minimal sample consumption. The validated performance of deuterated ketoprofen in rat dermal microdialysate (LOQ 25 ng/mL from 10 µL) demonstrates the suitability of this IS class for micro‑sampling applications [2].

Chiral Purity and Metabolic Stability

Because dexketoprofen does not undergo chiral inversion in humans, Dexketoprofen-d3 can be used to track the parent drug without interference from the (R)-enantiomer. This is critical for studies evaluating the metabolic fate of dexketoprofen and for confirming the absence of enantiomeric conversion in novel formulations or in different species [3].

Method Validation for Dexketoprofen-Tramadol Combinations

As combination analgesics (e.g., dexketoprofen + tramadol) become more prevalent, robust bioanalytical methods are required. Dexketoprofen-d3 (trometamol) provides a matrix‑independent IS for the dexketoprofen channel, enabling simultaneous quantification alongside tramadol using a deuterated tramadol IS, as validated in recent LC‑MS/MS methods [4].

Application
Selection Property
Validation Focus
Bioequivalence research (plasma matrices)
Co‑eluting SIL‑IS for matrix effect normalization
Across‑subject matrix variability review
Preclinical PK & microsampling
Low‑volume sample compatibility
Sensitivity at low ng/mL with minimal sample
Chiral purity & metabolic stability studies
Enantiomer‑specific IS without inversion interference
Absence of (R)‑enantiomer in metabolite profiling
Combination analgesic bioanalysis
Matrix‑independent IS for dexketoprofen
Simultaneous quantification with tramadol IS

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dexketoprofen-d3 (trometamol)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.